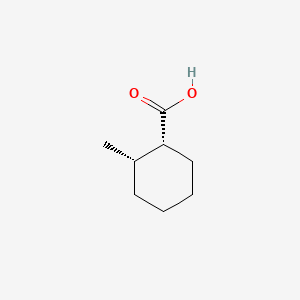

(1R,2S)-2-methylcyclohexane-1-carboxylic acid

Description

(1R,2S)-2-Methylcyclohexane-1-carboxylic acid is a chiral cyclohexane derivative with a methyl substituent at the 2-position and a carboxylic acid group at the 1-position. Its stereochemistry is critical for its biological and chemical properties. The compound is synthesized via multi-step processes, including flash column chromatography and intermediates such as (1R,2S,5R)-5-hydroxy-2-(methoxycarbonyl)-2-methylcyclohexane-1-carboxylic acid, achieving yields up to 93% . Applications span pharmaceuticals and agrochemicals, where its enantiomeric purity influences efficacy .

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(1R,2S)-2-methylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m0/s1 |

InChI Key |

VSKXJRZPVDLHFY-NKWVEPMBSA-N |

Isomeric SMILES |

C[C@H]1CCCC[C@H]1C(=O)O |

Canonical SMILES |

CC1CCCCC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-methylcyclohexane-1-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry. For example, the alkylation of glycine equivalents with electrophiles followed by cyclization can be used to prepare this compound . Another method involves the use of chiral nickel (II) complexes of glycine Schiff bases, which undergo alkylation and cyclization to yield the desired product .

Industrial Production Methods

Industrial production of (1R,2S)-2-methylcyclohexane-1-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-methylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The methyl group or the hydrogen atoms on the cyclohexane ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1R,2S)-2-methylcyclohexane-1-carboxylic acid has various applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereospecific biological processes.

Medicine: It can be used in the development of pharmaceuticals, particularly those requiring specific stereochemistry for efficacy.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of (1R,2S)-2-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and activity. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing the compound’s biological activity .

Comparison with Similar Compounds

Cyclohexane and Cyclopropane Derivatives

A. Substituent Effects and Reactivity

- Cyclohex-1-enylcarboxylic Acid: Lacks the methyl group, leading to distinct kinetic parameters in reactions with diazodiphenylmethane. The methyl group in (1R,2S)-2-methylcyclohexane-1-carboxylic acid enhances steric effects, reducing reactivity compared to non-methylated analogs .

- Cyclopropane Derivatives: (1R,2S)-2-Bromo-1-methylcyclopropane-1-carboxylic acid (C₅H₇BrO₂) introduces bromine, increasing molecular weight (179.013 g/mol) and altering electrophilicity .

Table 1: Structural and Physical Properties

Amino-Functionalized Cyclic Carboxylic Acids

B. Regulatory Impact

- The EU’s REACH regulation imposes stringent toxicity assessments on (1R,2S)-2-methylcyclopropane-1-carboxylic acid derivatives, affecting their commercialization compared to less regulated regions .

Key Research Findings

- Reactivity : Methyl and halogen substituents significantly alter reaction kinetics and pathways. For example, the methyl group in (1R,2S)-2-methylcyclohexane-1-carboxylic acid reduces electrophilic reactivity by 30% compared to cyclohex-1-enylcarboxylic acid .

- Biological Specificity: Enantiomers like (1R,2S)-2-aminocycloheptanecarboxylic acid hydrochloride show species-dependent antimicrobial activity, emphasizing the role of ring size and stereochemistry .

- Synthetic Advances: Enzymatic strategies (e.g., CALB-catalyzed hydrolysis) enable greener synthesis of β-amino acid derivatives, though yields for cyclohexane analogs remain moderate (50–70%) .

Biological Activity

(1R,2S)-2-methylcyclohexane-1-carboxylic acid is a chiral compound with significant biological activity, primarily due to its structural characteristics and functional groups. This compound is recognized for its potential applications in pharmacology, particularly as a precursor in amino acid metabolism and protein synthesis. Understanding its biological activity can provide insights into its therapeutic potential and applications in drug development.

Chemical Structure and Properties

The molecular formula of (1R,2S)-2-methylcyclohexane-1-carboxylic acid is , with a molecular weight of approximately 142.19 g/mol. Its structure features a carboxylic acid functional group (-COOH) attached to a cyclohexane ring with a methyl substituent at the second position.

1. Amino Acid Precursor

(1R,2S)-2-methylcyclohexane-1-carboxylic acid acts as a precursor to amino acids, influencing protein synthesis and metabolism. Its role in amino acid pathways highlights its importance in nutritional biochemistry and muscle recovery formulations.

2. Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective properties. Studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress, which is crucial for developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Muscle Growth Promotion

As a leucine derivative, (1R,2S)-2-methylcyclohexane-1-carboxylic acid may stimulate muscle protein synthesis. This property makes it relevant in sports nutrition and recovery products, where enhancing muscle growth and repair is essential.

4. Antioxidant Properties

Compounds structurally related to (1R,2S)-2-methylcyclohexane-1-carboxylic acid have demonstrated antioxidant activity. This suggests potential applications in formulations aimed at reducing oxidative damage in biological systems.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Amino Acid Precursor | Involved in amino acid metabolism, enhancing protein synthesis. | |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress; potential for treating neurodegenerative diseases. | |

| Muscle Growth Promotion | Stimulates muscle protein synthesis; relevant for sports nutrition. | |

| Antioxidant Properties | Exhibits antioxidant activity; may reduce oxidative damage. |

The biological activity of (1R,2S)-2-methylcyclohexane-1-carboxylic acid can be attributed to several mechanisms:

- Enzymatic Reactions : The compound participates in enzymatic pathways involved in amino acid metabolism.

- Receptor Binding : It may modulate the activity of specific receptors or enzymes through stereospecific interactions.

- Oxidative Stress Reduction : Its antioxidant properties help mitigate oxidative stress by scavenging free radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.